

Application Note & Protocol: Immunoaffinity Column Cleanup for Fumonisin B3 Analysis

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Compound of Interest

Compound Name: *Fumonisin B3*

Cat. No.: *B570569*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Fumonisin B3 is a mycotoxin produced by *Fusarium* species fungi, commonly found in maize and other cereals. Fumonisin B1 (FB1), Fumonisin B2 (FB2), and **Fumonisin B3** (FB3) are the most prevalent and toxicologically significant analogs. Due to their potential hepatotoxic and nephrotoxic effects in animals and their classification as possible human carcinogens, regulatory agencies worldwide have set strict limits for fumonisins in food and feed.^{[1][2]} Accurate and sensitive detection of these mycotoxins is therefore crucial.

Immunoaffinity column (IAC) cleanup is a highly selective and efficient sample preparation technique for the analysis of fumonisins.^{[1][2][3]} This method utilizes monoclonal antibodies specific to the fumonisin group, which are immobilized on a solid support within the column. When a sample extract is passed through the column, the fumonisins bind to the antibodies, while interfering matrix components are washed away. The purified fumonisins are then eluted with a solvent and can be quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).^{[2][3][4]}

This application note provides a detailed protocol for the immunoaffinity column cleanup of **Fumonisin B3** and other fumonisins from various matrices, along with performance data.

Quantitative Data Summary

The following tables summarize the performance characteristics of immunoaffinity column cleanup for fumonisin analysis across different studies and matrices.

Table 1: Recovery Rates of Fumonisin using Immunoaffinity Column Cleanup

Fumonisin	Matrix	Spiking Level (ng/g)	Recovery Rate (%)	Analytical Method	Reference
FB1, FB2, FB3	PBS Buffer	-	65-70	UHPLC-MS/MS	[1]
FB1, FB2, FB3	Maize	-	~30	UHPLC-MS/MS	[1]
FB1	Corn	1000, 2000, 4000	64-106	HPLC	[5]
FB1, FB2, FB3	Broiler Chicken Feed & Excreta	Low, Medium, High	82.6-115.8	UPLC-MS/MS	[6]
FB1	Corn-based food & feed	200, 500, 1000	93-98	UPLC-MS/MS	[7]
FB2	Corn-based food & feed	200, 500, 1000	104-108	UPLC-MS/MS	[7]
FB3	Corn-based food & feed	100, 250, 500	94-108	UPLC-MS/MS	[7]
General	-	-	90-110	HPLC / LC-MS/MS	[2]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Fumonisin

Fumonisin	Matrix	LOD (ng/g or µg/kg)	LOQ (ng/g or µg/kg)	Analytical Method	Reference
FB1, FB2, FB3	Maize	2.5 ng/g	5 ng/g	UHPLC-MS/MS	[1]
FB1, FB2, FB3	Cereals	20 µg/kg	-	IATC	[4]
FB3	Corn, Wheat, Baby Food, Spices, Animal Feed	-	2.0–16 µg/kg	LC-MS/MS	[8]
FB1, FB2, FB3	Feed	0.075–1.5 µg·kg ⁻¹	0.5–5 µg·kg ⁻¹	LC-MS/MS	[9]
FB1, FB2, FB3	Broiler Chicken Feed & Excreta	-	160 µg/kg	UPLC-MS/MS	[6]

Experimental Protocols

1. Sample Preparation and Extraction

This protocol is a general guideline and may need optimization depending on the specific matrix.

- Reagents and Materials:
 - Methanol/Water (80:20, v/v) or Methanol/PBS (70:30, v/v)[\[10\]](#)
 - Acetonitrile/Water (50:50, v/v)[\[4\]](#)
 - Phosphate Buffered Saline (PBS)
 - Sodium Chloride (NaCl)
 - Blender or homogenizer

- Fluted filter paper
- Glass fiber filter (1.7 μm)
- Procedure:
 - Weigh 50 g of a representative ground sample into a blender jar.[\[10\]](#)
 - Add 5 g of NaCl.[\[10\]](#)
 - Add 100 mL of extraction solvent (e.g., Methanol/Water, 80:20, v/v).[\[10\]](#)
 - Blend at high speed for 3 minutes.[\[10\]](#)
 - Filter the extract through fluted filter paper.[\[10\]](#)
 - Dilute the filtrate with PBS to achieve a final solvent concentration of less than 10%. For example, mix 10 mL of the filtrate with 40 mL of PBS.
 - Adjust the pH of the diluted extract to neutral (pH 6.8-7.4).[\[10\]](#)
 - If a precipitate forms, filter the extract through a glass fiber filter.[\[10\]](#)

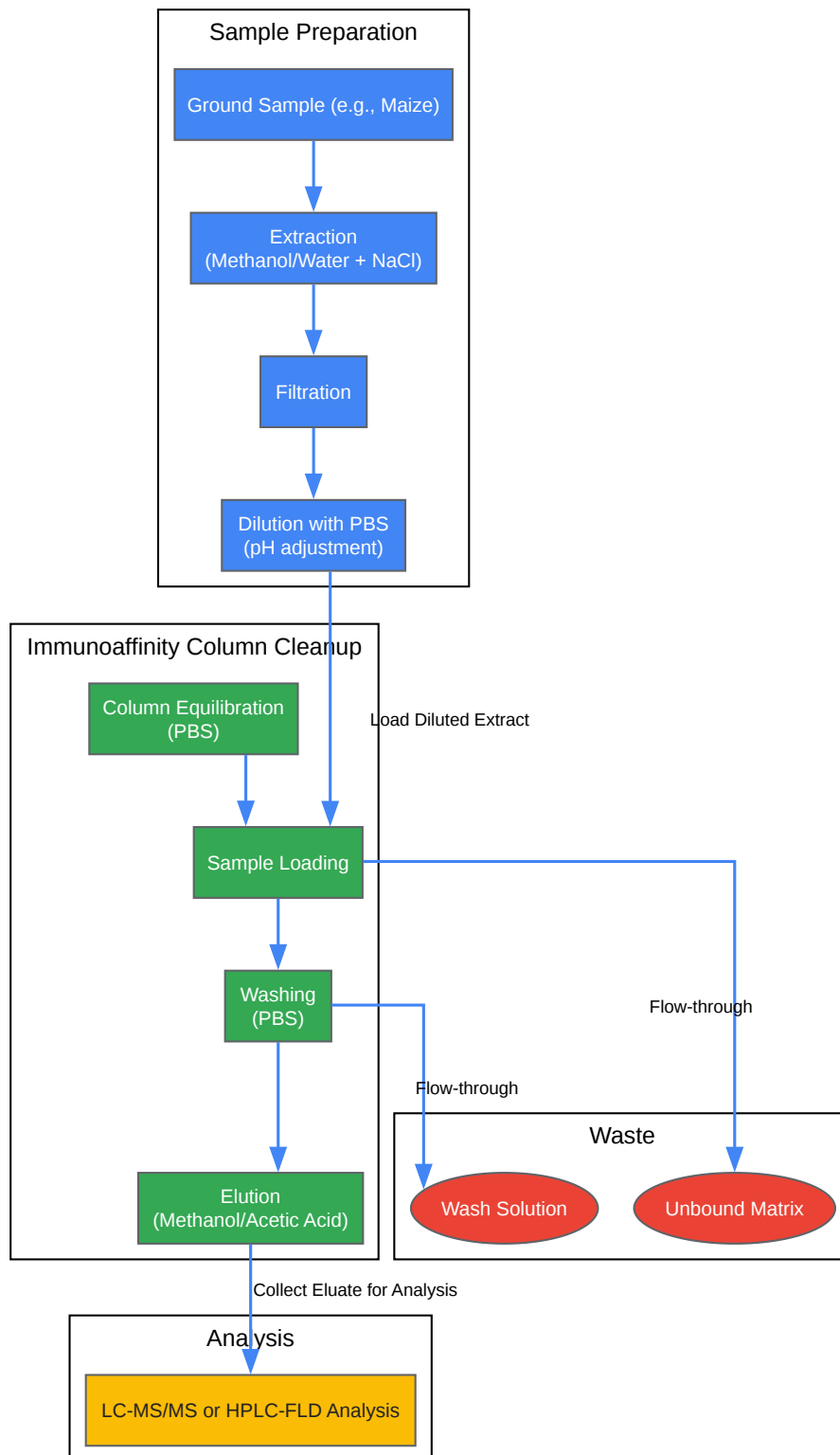
2. Immunoaffinity Column Cleanup

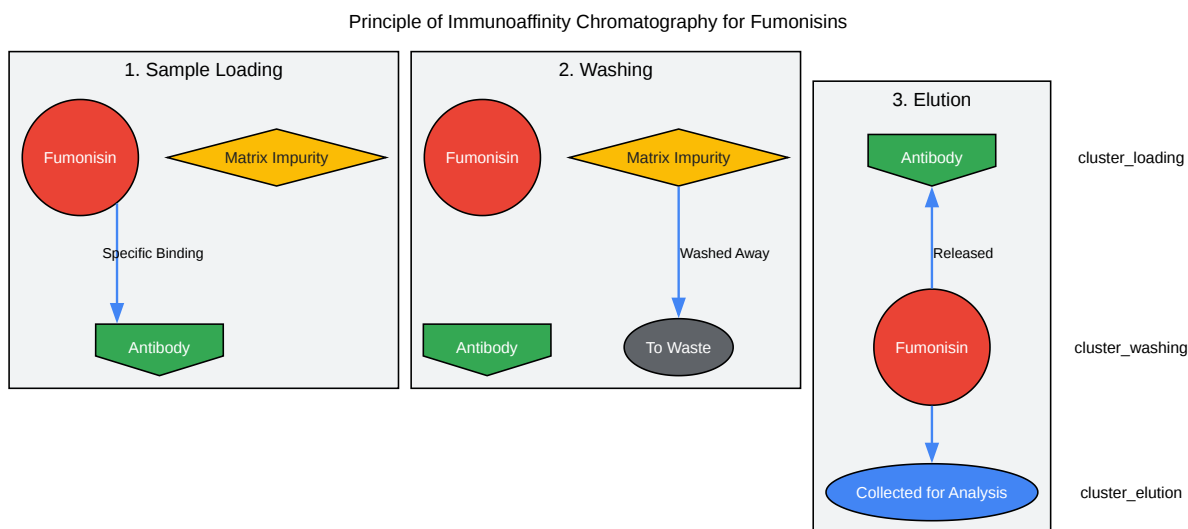
- Reagents and Materials:
 - Fumonisin Immunoaffinity Column
 - PBS
 - Methanol/Acetic Acid (98:2, v/v) or as recommended by the column manufacturer[\[4\]](#)[\[10\]](#)
 - Deionized water
 - Vacuum manifold or pump stand (optional)
 - Collection tubes

- Procedure:
 - Allow the immunoaffinity column to reach room temperature before use.[\[3\]](#)
 - Remove the top and bottom caps of the column and place it on a stand over a waste container.
 - Equilibrate the column by passing 2 mL of PBS through it. Do not allow the column to go dry.[\[10\]](#)
 - Load the diluted and filtered sample extract onto the column at a slow, steady flow rate of approximately 1 mL/min.[\[10\]](#)
 - Wash the column with 10 mL of PBS to remove unbound matrix components.[\[4\]](#)[\[10\]](#)
 - Dry the column by applying a gentle stream of air or by vacuum for 2-5 minutes.[\[10\]](#)
 - Place a clean collection tube under the column.
 - Elute the bound fumonisins by adding the elution solvent. A two-step elution is often recommended:
 - Add 1 mL of Methanol/Acetic Acid (98:2, v/v) to the column and allow it to incubate for 3-5 minutes to ensure denaturation of the antibodies and release of the toxins.[\[4\]](#)[\[10\]](#)
 - Slowly pass an additional 1-2 mL of the elution solvent through the column and collect the eluate.[\[10\]](#)
 - The collected eluate can then be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for HPLC or LC-MS/MS analysis.[\[3\]](#)

Visualizations

Immunoaffinity Column Cleanup Workflow for Fumonisin B3 Analysis

[Click to download full resolution via product page](#)Caption: Workflow for **Fumonisin B3** analysis using immunoaffinity column cleanup.



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Caption: The principle of fumonisin purification using an immunoaffinity column.

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